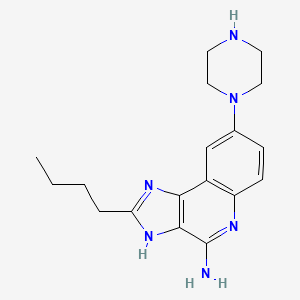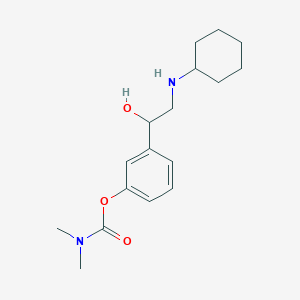
TLR7/8 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 4 is a small molecule that activates Toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in enhancing the body’s immune response against tumors and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . One of the synthetic routes involves the reaction of compound 7 with sodium methoxide in anhydrous methanol, followed by heating at 65°C for 1 hour .
Industrial Production Methods: Industrial production of TLR7/8 agonist 4 may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 4 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
TLR7/8 agonist 4 has a wide range of scientific research applications, particularly in the fields of immunotherapy and vaccine development. It has been shown to activate antigen-presenting cells, leading to improved humoral and T-cell mediated immunity . This makes it a potential adjuvant for vaccines against viral infections and cancer . Additionally, this compound has been used in combination with other drugs to enhance their therapeutic efficacy, particularly in the treatment of triple-negative breast cancer .
Mechanism of Action
The mechanism of action of TLR7/8 agonist 4 involves the activation of Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon activation, these receptors trigger a cascade of signaling pathways, including the induction of type I interferons and other cytokines . This leads to the activation of both innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to TLR7/8 agonist 4 include imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine . These compounds also activate Toll-like receptors 7 and 8 and have been studied for their immunomodulatory properties.
Uniqueness: This compound is unique in its ability to induce a strong immune response with minimal side effects compared to other TLR7/8 agonists . Its specific structure allows for targeted activation of immune cells, making it a promising candidate for further development in immunotherapy and vaccine adjuvants .
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23) |
InChI Key |
SPPYNUDMEQYSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)

![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)





